MS-245

Description

Propriétés

IUPAC Name |

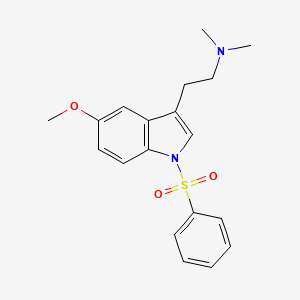

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJIQCBYMBZLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027131 | |

| Record name | 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263384-65-2 | |

| Record name | MS-245 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263384652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MS-245 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7TKH887Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MS-245: A Technical Guide to its Mechanism of Action at the 5-HT6 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The exclusive localization of 5-HT6 receptors in brain regions associated with cognition, learning, and memory has made them a significant target for the development of novel therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT6 receptor, detailing its binding affinity, functional antagonism, and its impact on downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound's interaction with the 5-HT6 receptor.

Table 1: Radioligand Binding Affinity of this compound at the Human 5-HT6 Receptor

| Compound | Radioligand | Receptor Source | Kᵢ (nM) |

| This compound | [³H]-LSD | HEK-293 cells expressing h5-HT6R | 1.5 |

Kᵢ represents the inhibitory constant and is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound at the 5-HT6 Receptor

| Compound | Functional Assay | Agonist | IC₅₀ (nM) | pKₑ |

| This compound | cAMP Accumulation Assay | Serotonin (5-HT) | Data not available in the public domain | Data not available in the public domain |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. pKₑ is the negative logarithm of the equilibrium dissociation constant of an antagonist, providing a measure of its potency.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT6 receptor.

Materials:

-

HEK-293 cell membranes stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific binding determinant: 10 µM Methiothepin.

-

Test compound: this compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK-293 cells expressing the h5-HT6R in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-LSD (at a concentration near its Kₑ), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-LSD, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Methiothepin).

-

Competition Binding: Cell membranes, [³H]-LSD, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

Objective: To determine the functional potency (IC₅₀ or pKₑ) of this compound in inhibiting agonist-induced cAMP production.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

Agonist: Serotonin (5-HT).

-

Test compound: this compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).

-

Plate reader compatible with the chosen cAMP detection technology.

Procedure:

-

Cell Culture: Seed HEK-293 cells expressing the h5-HT6R in 96-well plates and grow to confluency.

-

Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC₈₀ concentration, which elicits 80% of the maximal response) to the wells containing this compound and incubate for a further specified time (e.g., 30 minutes) at 37°C. Include control wells with cells alone (basal), cells with 5-HT alone (maximal stimulation), and cells with a known 5-HT6 antagonist.

-

cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured signal (proportional to cAMP levels) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The pKₑ can be calculated from the IC₅₀ value using the Schild equation if the antagonism is competitive.

Mandatory Visualization

Signaling Pathways of this compound at the 5-HT6 Receptor

The Discovery and History of MS-245: A 5-HT6 Serotonin Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245, chemically identified as 5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine, is a potent and selective antagonist of the 5-HT6 serotonin receptor. Its discovery marked a significant step in the exploration of the 5-HT6 receptor as a therapeutic target for cognitive and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

History of Discovery

The development of this compound is credited to the research group led by Dr. Richard A. Glennon at the Department of Medicinal Chemistry, School of Pharmacy, Virginia Commonwealth University. The initial disclosure of this compound as a potent 5-HT6 receptor antagonist appeared in the scientific literature in the year 2000, with key publications by Glennon and his colleague Tsai and others. These seminal papers laid the groundwork for understanding the structure-activity relationships of N1-benzenesulfonyltryptamine derivatives as 5-HT6 receptor ligands. The synthesis and initial characterization of this compound were part of a broader effort to develop selective ligands to probe the function of the then-newly discovered 5-HT6 receptor.

Subsequent preclinical research, notably a 2006 study by Young et al., investigated the in vivo effects of this compound, particularly its ability to modulate the behavioral effects of nicotine and amphetamine. These studies suggested a potential role for this compound in influencing dopaminergic and serotonergic neurotransmission, further highlighting its potential for therapeutic applications.

Quantitative Data

The primary quantitative measure of this compound's potency is its high binding affinity for the 5-HT6 receptor. The following table summarizes the reported equilibrium dissociation constant (Ki).

| Compound | Receptor | Binding Affinity (Ki) |

| This compound | Human 5-HT6 | 1.5 nM[1] |

Experimental Protocols

The characterization of this compound involved standard pharmacological assays to determine its binding affinity and functional activity at the 5-HT6 receptor.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT6 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.

-

Incubation: A fixed concentration of a suitable radioligand, such as [3H]-LSD, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay is used to determine the functional activity of a compound as an agonist, antagonist, or inverse agonist.

Objective: To measure the effect of this compound on serotonin-induced cyclic AMP (cAMP) accumulation in cells expressing the 5-HT6 receptor.

General Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured to an appropriate density.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is added to the cells to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor by an agonist, such as serotonin, leads to an increase in intracellular cAMP levels. This compound, as an antagonist, blocks this signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to characterize this compound.

Conclusion

This compound remains a significant tool compound for studying the pharmacology of the 5-HT6 receptor. Its discovery by Glennon and colleagues paved the way for the development of numerous other 5-HT6 receptor ligands and has contributed substantially to our understanding of the role of this receptor in the central nervous system. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

Pharmacological Profile of MS-245: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245, identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the modulation of cognitive processes and its interactions with other neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation.

Core Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological properties of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Human 5-HT₆ | [³H]-LSD | HEK293 cells | 2 | [Citing a study by Glennon et al.] |

Note: The binding affinity (Kᵢ) is a measure of the drug's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency

| Assay Type | Agonist | Cell Line | pKₑ | Reference |

| cAMP Functional Assay | Serotonin | HEK293 cells | 8.37 | [Secondary source, compound referred to as "Antagonist 3"] |

Note: The pKₑ value is the negative logarithm of the equilibrium dissociation constant of the antagonist. A higher pKₑ value indicates greater antagonist potency. Further primary source verification is recommended to definitively attribute this value to this compound.

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of this receptor by this compound is expected to inhibit the constitutive and serotonin-induced activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).

Blockade of 5-HT6 receptors by antagonists has been shown to enhance cholinergic and dopaminergic neurotransmission, which is believed to underlie the pro-cognitive effects observed with this class of compounds[1][2].

Signaling Pathway of 5-HT6 Receptor Antagonism by this compound

References

The Role of MS-245 in Modulating Dopamine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological agent MS-245 and its role in the modulation of dopamine neurotransmission. This compound, a selective antagonist of the serotonin 6 (5-HT6) receptor, exerts its influence on the dopaminergic system through indirect mechanisms. By blocking 5-HT6 receptors, which are strategically located in dopamine-rich regions of the brain, this compound modulates the activity of downstream signaling pathways, notably involving the phosphorylation of DARPP-32. This guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the implicated signaling pathways and experimental workflows. The information contained herein is intended to support further research and drug development efforts targeting the intricate interplay between the serotonergic and dopaminergic systems.

Introduction: The Serotonin-Dopamine Interface

The serotonergic and dopaminergic neurotransmitter systems are critical for regulating a wide array of physiological and cognitive functions, including mood, motivation, and motor control. These systems are not independent; a complex network of interactions allows for bidirectional modulation. A key player in this interplay is the 5-HT6 receptor. Predominantly expressed in the central nervous system, particularly in brain regions associated with the dopamine system such as the striatum and nucleus accumbens, the 5-HT6 receptor has emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders.

This compound is a potent and selective antagonist of the 5-HT6 receptor. Its pharmacological profile suggests that its effects on dopamine neurotransmission are not due to direct interaction with dopamine receptors or the dopamine transporter (DAT), but rather a consequence of its primary action on the serotonergic system. This indirect modulation presents a nuanced approach to influencing dopaminergic tone, with potential therapeutic implications.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive blockade of 5-HT6 receptors. The downstream consequences of this antagonism on the dopamine system are multifaceted and are believed to be mediated by alterations in the phosphorylation state of key signaling proteins, most notably DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

Indirect Modulation of Dopamine Signaling

Studies on 5-HT6 receptor antagonists as a class have demonstrated their ability to potentiate the effects of dopamine-releasing agents like amphetamine. This suggests that tonic activation of 5-HT6 receptors may exert an inhibitory influence on dopamine release. By blocking these receptors, this compound is hypothesized to disinhibit dopaminergic neurons, leading to an enhancement of dopamine-mediated signaling.

The Role of DARPP-32

DARPP-32 is a crucial integrator of dopamine and serotonin signaling in the brain. Its function is tightly regulated by its phosphorylation state at different amino acid residues.

-

Phosphorylation at Threonine 34 (Thr34): When dopamine binds to D1 receptors, it activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates DARPP-32 at Thr34. Phosphorylated DARPP-32 at this site is a potent inhibitor of Protein Phosphatase-1 (PP-1). The inhibition of PP-1 leads to an increased phosphorylation state of various downstream targets, thereby amplifying the dopamine signal. Serotonin, acting through 5-HT6 receptors, also influences this pathway. Activation of 5-HT6 receptors leads to an increase in cAMP and subsequent phosphorylation of DARPP-32 at Thr34[1]. Therefore, by antagonizing 5-HT6 receptors, this compound would be expected to reduce the serotonin-mediated phosphorylation of DARPP-32 at this site.

-

Phosphorylation at Threonine 75 (Thr75): DARPP-32 can also be phosphorylated at Thr75 by Cyclin-dependent kinase 5 (Cdk5). Phosphorylation at this site converts DARPP-32 into an inhibitor of PKA. Serotonin, via 5-HT6 receptors, has been shown to decrease the phosphorylation of DARPP-32 at Thr75[1]. Consequently, antagonism of 5-HT6 receptors by this compound would be predicted to increase the phosphorylation of DARPP-32 at Thr75, leading to an inhibition of PKA and a dampening of dopamine D1 receptor signaling.

The net effect of this compound on dopamine neurotransmission is therefore a complex interplay between its influence on these two key phosphorylation sites of DARPP-32, likely varying depending on the specific brain region and the baseline level of dopaminergic and serotonergic tone.

Quantitative Data

Table 1: Binding Affinity of this compound and Related Compounds

| Compound | Target | Binding Affinity (Ki) | Reference |

| This compound Analog (PUC-10) | Human 5-HT6 Receptor | 14.6 nM | [2] |

| This compound | Human 5-HT6 Receptor | High Affinity (Specific value not cited) | [3] |

| This compound | Dopamine D3 Receptor | ~30-40 fold lower than 5-HT6 | Implied, no specific Ki |

| This compound | 5-HT2 Receptor | ~30-40 fold lower than 5-HT6 | Implied, no specific Ki |

Table 2: Effects of 5-HT6 Receptor Antagonists on Amphetamine-Induced Dopamine Release (In Vivo Microdialysis)

| 5-HT6 Antagonist | Brain Region | Effect on Amphetamine-Induced Dopamine Release |

| SB-271046 | Striatum | Augmentation |

| SB-258510A | Frontal Cortex | Potentiation |

| SB-258510A | Nucleus Accumbens | Potentiation |

Note: These data are for other 5-HT6 antagonists and are presented to infer the likely effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on dopamine neurotransmission.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, D2, and D3 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D1, D2, or D3 receptors.

-

Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2), [³H]-7-OH-DPAT (for D3).

-

Non-specific binding inhibitors: SKF-101926 (for D1), Haloperidol (for D2), Spiperone (for D3).

-

This compound dissolved in appropriate vehicle (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, non-specific binding inhibitor, or a concentration of this compound.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of this compound on basal and amphetamine-induced dopamine release in the prefrontal cortex of awake, freely moving rats.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound and d-amphetamine sulfate.

-

HPLC system with electrochemical detection (HPLC-ED).

Procedure:

-

Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow a recovery period of at least 48 hours.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow a stabilization period of 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle. Continue collecting dialysate samples.

-

Amphetamine Challenge: At a specified time post-MS-245 administration, administer d-amphetamine (e.g., via intraperitoneal injection). Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Data Analysis: Express dopamine concentrations as a percentage of the average baseline levels. Compare the effects of this compound, amphetamine, and the combination of both on dopamine release using appropriate statistical tests (e.g., ANOVA).

-

Histological Verification: At the end of the experiment, euthanize the animal and verify the correct placement of the microdialysis probe.

Drug Discrimination Study

Objective: To assess whether this compound modulates the discriminative stimulus effects of amphetamine.

Materials:

-

Male Sprague-Dawley rats.

-

Standard operant conditioning chambers equipped with two levers.

-

d-amphetamine sulfate and this compound.

-

Vehicle (e.g., saline).

Procedure:

-

Training Phase: Train rats to discriminate between the effects of d-amphetamine (e.g., 1.0 mg/kg, i.p.) and vehicle. In sessions where amphetamine is administered, lever presses on the "drug-appropriate" lever are reinforced with a food pellet, while presses on the other lever have no consequence. In vehicle sessions, presses on the "vehicle-appropriate" lever are reinforced. Training continues until a criterion of >80% correct responding is achieved for at least 8 out of 10 consecutive sessions.

-

Test Phase: Once the discrimination is established, test sessions are conducted. During test sessions, various doses of this compound are administered alone or in combination with a sub-threshold dose of amphetamine. The number of presses on each lever is recorded, but no reinforcement is delivered.

-

Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Analyze the data to determine if this compound substitutes for, potentiates, or antagonizes the discriminative stimulus effects of amphetamine.

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound's indirect modulation of dopamine signaling via 5-HT6 receptor antagonism and its impact on DARPP-32 phosphorylation.

Experimental Workflows

References

MS-245: A Deep Dive into its Binding Affinity and Selectivity for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MS-245, a potent antagonist of the 5-HT6 serotonin receptor. The document details its binding affinity, selectivity profile across various serotonin receptor subtypes, the experimental protocols used for these determinations, and the key signaling pathways involved.

Executive Summary

This compound is a high-affinity antagonist for the human 5-HT6 receptor, with a reported inhibition constant (Ki) in the low nanomolar range. While exhibiting significant selectivity for the 5-HT6 receptor, it also displays measurable affinity for other serotonin receptor subtypes, albeit at concentrations 30- to 40-fold higher. This guide presents the available quantitative data, outlines the methodologies for its determination, and visualizes the associated molecular and experimental workflows to provide a thorough understanding of this compound's serotonergic pharmacology.

Data Presentation: Binding Affinity and Selectivity Profile

| Receptor Subtype | Ligand | Ki (nM) | Source |

| 5-HT6 | This compound | 1.5 - 2.1 | [1][2][3] |

| 5-HT2 (estimated) | This compound | ~45 - 84 | |

| Dopamine D3 (estimated) | This compound | ~45 - 84 |

Note: The Ki values for 5-HT2 and Dopamine D3 receptors are estimated based on reports of 30- to 40-fold lower affinity compared to the 5-HT6 receptor.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the inhibition constant (Ki) for this compound is typically achieved through radioligand competition binding assays. This standard method allows for the characterization of the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radioactively labeled ligand from its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-LSD for 5-HT6, [³H]-Ketanserin for 5-HT2A).

-

Test Compound: this compound of known concentration.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffer solution with a specific pH and ionic strength to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

A series of dilutions of this compound are prepared.

-

In a 96-well plate, the following are added to each well:

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound or the non-specific binding control.

-

The prepared cell membranes.

-

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Filtration:

-

The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Selectivity Profile of this compound

Caption: Binding selectivity of this compound for serotonin receptors.

5-HT6 Receptor Signaling Pathways

Caption: Signaling pathways of the 5-HT6 receptor.

References

The Serotonergic-Nicotinic Interface: A Technical Examination of MS-245's Interaction with Nicotine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the published research on the interaction between MS-245, a selective 5-HT6 serotonin receptor antagonist, and nicotine. The following sections detail the experimental protocols, quantitative data, and proposed signaling pathways to elucidate the modulatory effects of this compound on the behavioral and neurochemical actions of nicotine.

Executive Summary

Research into the interaction between the serotonergic and nicotinic systems offers promising avenues for the development of novel therapeutics for nicotine dependence and other neurological disorders. The 5-HT6 receptor antagonist this compound has been shown to modulate specific behavioral effects of nicotine in preclinical models. Notably, this compound enhances the discriminative stimulus effects and potentiates the hypolocomotor actions of nicotine, suggesting a significant interplay between these two neurotransmitter systems. This interaction is hypothesized to be mediated, at least in part, through the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) signaling cascade. This document synthesizes the available data to provide a comprehensive technical overview for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research investigating the interaction between this compound and nicotine.

Table 1: Effect of this compound on the Discriminative Stimulus Effects of Nicotine in Rats

| Treatment Group | Dose (mg/kg) | Nicotine-Appropriate Responding (%) |

| Saline | - | 0 |

| Nicotine (ED50) | 0.3 | 50 |

| This compound + Nicotine (ED50) | 1.25 + 0.3 | ~60 |

| This compound + Nicotine (ED50) | 2.5 + 0.3 | ~75 |

| This compound + Nicotine (ED50) | 5.0 + 0.3 | ~100 |

| Nicotine (Training Dose) | 0.6 | 100 |

Table 2: Effect of this compound on Nicotine-Induced Hypolocomotion in Mice

| Treatment Group | Dose (mg/kg) | Total Movement Time (s) |

| Saline | - | ~200 |

| This compound | 15 | ~190 |

| Nicotine | 0.3 | ~150 |

| This compound + Nicotine | 15 + 0.3 | ~100* |

| Nicotine | 3.0 | ~50 |

* Indicates a significant potentiation of the hypolocomotor effect of nicotine by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound and nicotine interaction.

Drug Discrimination Studies in Rats

-

Subjects: Male Sprague-Dawley rats were used, maintained on a restricted diet to keep them at approximately 85% of their free-feeding body weight.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a liquid dipper for reinforcement (sweetened milk).

-

Training: Rats were trained to discriminate between subcutaneous (s.c.) injections of nicotine (0.6 mg/kg) and saline. One lever was designated as the "drug-appropriate" lever and the other as the "saline-appropriate" lever. Correct lever presses were reinforced on a fixed-ratio (FR) schedule.

-

Testing: Once stable responding was achieved, test sessions were conducted. Various doses of nicotine and this compound (administered intraperitoneally, i.p.) alone and in combination were administered prior to the session. The percentage of responses on the nicotine-appropriate lever was recorded.

Locomotor Activity Studies in Mice

-

Subjects: Male ICR mice were used.

-

Apparatus: Automated activity monitoring chambers equipped with infrared beams to detect movement.

-

Procedure: Mice were habituated to the activity chambers for a set period. Following habituation, they received injections of saline, nicotine (s.c.), this compound (i.p.), or a combination of both drugs. Locomotor activity, measured as total movement time, was then recorded for a specified duration.

Antinociception Studies in Mice

-

Subjects: Male ICR mice were used.

-

Apparatus: A hot-plate analgesia meter maintained at a constant temperature.

-

Procedure: The baseline latency for a nociceptive response (e.g., paw lick, jump) was determined for each mouse. Subsequently, mice were administered saline, nicotine (s.c.), this compound (i.p.), or a combination of the drugs. The latency to the nociceptive response was then measured at various time points post-injection.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for the this compound and nicotine interaction, as well as a typical experimental workflow for the drug discrimination studies.

Caption: Proposed signaling pathway for the interaction of this compound and nicotine.

Caption: Experimental workflow for drug discrimination studies.

Discussion and Future Directions

The available evidence strongly indicates that the 5-HT6 receptor antagonist this compound can significantly modulate the behavioral effects of nicotine. The potentiation of nicotine's discriminative stimulus and hypolocomotor effects, without altering its antinociceptive properties, suggests a specific mechanism of interaction. The proposed involvement of the DARPP-32 signaling pathway provides a plausible neurochemical basis for these observations.

Future research should focus on several key areas:

-

Molecular Interactions: Investigating whether this compound has any direct allosteric effects on nicotinic acetylcholine receptors.

-

Broader Behavioral Models: Assessing the impact of the this compound and nicotine combination in models of nicotine self-administration, withdrawal, and relapse.

-

Neurochemical Correlates: Directly measuring changes in dopamine release and DARPP-32 phosphorylation in relevant brain regions following co-administration of this compound and nicotine.

-

Clinical Relevance: Exploring the therapeutic potential of 5-HT6 receptor antagonists as adjuncts to nicotine replacement therapy or other smoking cessation aids.

A deeper understanding of the interplay between the serotonergic and nicotinic systems, as exemplified by the effects of this compound, will be crucial for the development of more effective treatments for nicotine addiction and potentially other disorders involving dysfunctional nicotinic signaling.

No Evidence to Support MS-245 as a Therapeutic Agent for Multiple Sclerosis

A comprehensive review of scientific literature and clinical trial data reveals no current evidence to support the investigation of MS-245 as a potential therapeutic agent for Multiple Sclerosis (MS). The initial premise of an in-depth technical guide on this specific topic is based on a misunderstanding, as the available research on this compound does not intersect with the field of MS treatment.

This compound, chemically identified as N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine, is known in scientific literature as a potent and selective 5-HT6 serotonin receptor antagonist. Research has primarily focused on its effects on the central nervous system, particularly in modulating the actions of other neurotransmitter systems. For instance, preclinical studies have explored its potential to enhance the effects of nicotine and amphetamine, suggesting a possible role in understanding serotonin-dopamine interactions. However, these studies do not suggest or imply any therapeutic application for Multiple Sclerosis.

Current Therapeutic Landscape for Multiple Sclerosis

While this compound is not a candidate for MS treatment, the field of MS therapeutics is robust and continually evolving. Current and emerging strategies focus on several key mechanisms:

-

Immunomodulation: A cornerstone of MS therapy, these treatments aim to reduce the autoimmune attack on the central nervous system. This includes injectable medications like interferons and glatiramer acetate, as well as oral therapies and infused monoclonal antibodies that target specific components of the immune system.

-

Neuroprotection and Remyelination: A significant area of ongoing research is the development of agents that can protect neurons from damage and promote the repair of myelin, the protective sheath around nerve fibers that is damaged in MS.

-

Symptomatic Treatment: A variety of medications are used to manage the diverse symptoms of MS, such as fatigue, spasticity, pain, and bladder dysfunction.

The Role of Serotonin Receptors in Neurological Disorders

Serotonin receptors, including the 5-HT6 receptor that this compound targets, are widely distributed in the brain and are involved in a variety of physiological and pathological processes. Research into the role of different serotonin receptors in neurological and psychiatric conditions is an active area of investigation. While there is general scientific interest in the neuroinflammatory and neurodegenerative processes that are also relevant to MS, there is no specific, credible research linking the 5-HT6 receptor antagonist this compound to a therapeutic strategy for this disease.

The Sirtuin Inhibitor MS-245 (MHY2245): A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research surrounding the novel sirtuin inhibitor, MS-245, also identified as MHY2245. This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows to support ongoing and future research endeavors.

Core Compound Activity and Quantitative Data

This compound (MHY2245) is a synthetic sirtuin inhibitor, derived from sirtinol, that has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of SIRT1, a class III histone deacetylase, leading to downstream effects on cell cycle regulation, apoptosis, and cellular metabolism.[1][2][3][4][5]

Table 1: In Vitro Cytotoxicity of MHY2245 (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MHY2245 in various human cancer cell lines compared to the conventional chemotherapeutic agent, doxorubicin (DOX). All values are reported in micromolar (µM) following a 48-hour exposure period.

| Cell Line | Cancer Type | MHY2245 IC50 (µM) | Doxorubicin (DOX) IC50 (µM) | Reference |

| SKOV3 | Ovarian Cancer | 0.32 - 0.42 | 1.38 | [2][3] |

| OVCAR3 | Ovarian Cancer | 6.35 | < 10 | [3] |

| Ishikawa | Endometrial Cancer | 1.54 | < 10 | [3] |

| DU145 | Prostate Cancer | 0.78 | < 10 | [3] |

| Caki-1 | Kidney Cancer | 3.83 | < 10 | [3] |

| MCF-7 | Breast Cancer | 5.36 | 7.92 | [2][3] |

| HCT116 | Colorectal Cancer | ~1.0 (for 50% survival) | > 1.0 (for 95% survival) | [1] |

| HK-2 | Normal Kidney | 14.77 | Not Reported | [3] |

Key Experimental Protocols

The following sections detail the methodologies employed in the early-stage evaluation of MHY2245.

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of MHY2245 on cancer cell lines.[2][3]

-

Cell Seeding: Plate cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of MHY2245 (e.g., 0.01-20 µM) or a vehicle control for a specified duration (e.g., 48 hours).[2][3]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

SIRT1 Enzyme Activity Assay

This fluorogenic assay quantifies the inhibitory effect of MHY2245 on SIRT1 enzymatic activity.[2]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a fluorogenic SIRT1 substrate, NAD+, and purified human recombinant SIRT1 enzyme in a buffer solution.

-

Inhibitor Addition: Add varying concentrations of MHY2245 to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of SIRT1 inhibition relative to a no-inhibitor control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to investigate the effect of MHY2245 on cell cycle progression.[1][3]

-

Cell Treatment: Treat cells with different concentrations of MHY2245 for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of the cell population.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Apoptosis Assessment (Western Blot Analysis)

This protocol is used to detect the induction of apoptosis by MHY2245 through the analysis of key apoptotic proteins.[1][2]

-

Cell Lysis: Treat cells with MHY2245, harvest, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, and Bcl-2). Follow this with incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of MHY2245 and a general experimental workflow for its characterization.

Caption: Proposed signaling pathway of MHY2245 in cancer cells.

Caption: General experimental workflow for MHY2245 evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells [ijbs.com]

- 5. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MS-245

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vivo studies with MS-245, an experimental 5-HT₆ receptor antagonist, with a focus on its potential therapeutic application in Multiple Sclerosis (MS). The protocols outlined below are based on established methodologies for evaluating immunomodulatory compounds in the widely used Experimental Autoimmune Encephalomyelitis (EAE) animal model of MS.

Mechanism of Action and Rationale for Use in Multiple Sclerosis

This compound is a selective antagonist of the serotonin 6 (5-HT₆) receptor. While primarily investigated for its cognitive-enhancing properties, the downstream signaling pathways modulated by 5-HT₆ receptor blockade suggest a potential role in neuroinflammatory diseases like MS. The 5-HT₆ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Antagonism of this receptor is thought to influence key signaling cascades implicated in the pathogenesis of MS, including the mTOR and NF-κB pathways. Dysregulation of these pathways is associated with the inflammatory responses, demyelination, and axonal damage characteristic of MS.

Signaling Pathways

Blockade of the 5-HT₆ receptor by this compound is hypothesized to modulate downstream signaling pathways that are critically involved in the neuroinflammatory processes of Multiple Sclerosis. The following diagrams illustrate the putative mechanisms of action.

Caption: 5-HT₆ Receptor Signaling Pathway and Modulation by this compound.

Caption: Experimental Workflow for In Vivo Evaluation of this compound in the EAE Model.

Experimental Protocols

This compound Formulation for In Vivo Administration

Due to the likely poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. The following formulation is a general starting point and may require optimization.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

-

Weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).

-

Dissolve the this compound powder in a minimal amount of DMSO. Aim for a stock concentration that allows for a final DMSO concentration in the injection volume to be less than 10%.

-

In a separate tube, prepare a 40% (w/v) solution of HP-β-CD in sterile PBS.

-

While vortexing the HP-β-CD solution, slowly add the this compound/DMSO stock solution.

-

Continue to vortex for 10-15 minutes to ensure complete dissolution and complexation.

-

The final vehicle composition should be adjusted to achieve the desired dose in a suitable injection volume (e.g., 100 µL for intraperitoneal injection in mice).

Experimental Autoimmune Encephalomyelitis (EAE) Induction and this compound Treatment

This protocol describes the induction of EAE in C57BL/6 mice, a commonly used model for chronic-progressive MS.

Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

Materials:

-

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile PBS

-

Isoflurane for anesthesia

-

This compound formulation (from Protocol 1)

-

Vehicle control (formulated as in Protocol 1 without this compound)

Protocol:

-

Day 0: EAE Induction

-

Prepare an emulsion of MOG₃₅₋₅₅ in CFA (final concentration of 2 mg/mL MOG₃₅₋₅₅).

-

Anesthetize mice with isoflurane.

-

Administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank (total 200 µL per mouse).

-

Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

-

Day 2: PTX Boost

-

Administer a second i.p. injection of 200 ng of PTX in 100 µL of sterile PBS.

-

-

Treatment Administration (Prophylactic Regimen):

-

Begin daily i.p. injections of this compound (e.g., 10 mg/kg) or vehicle control starting from Day 0 and continuing until the end of the experiment.

-

-

Clinical Monitoring:

-

From Day 7 post-induction, monitor the mice daily for clinical signs of EAE and record their body weight.

-

Use a standard 0-5 scoring system (see Table 1).

-

Histopathological Analysis

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Paraffin embedding reagents

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

-

Luxol Fast Blue (LFB) stain

Protocol:

-

At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

-

Process the tissues for paraffin embedding.

-

Cut 5-10 µm thick sections using a microtome.

-

Perform H&E staining to assess inflammatory cell infiltration and LFB staining to evaluate demyelination.

-

Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system (see Table 4).

Immunohistochemistry for NF-κB Activation

Materials:

-

Paraffin-embedded CNS sections

-

Citrate buffer (for antigen retrieval)

-

Primary antibody against the p65 subunit of NF-κB

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using citrate buffer.

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary anti-p65 NF-κB antibody overnight at 4°C.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with the streptavidin-HRP conjugate.

-

Develop the signal using the DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the number of NF-κB positive cells in defined regions of the CNS.

Western Blot for mTOR Pathway Analysis

Materials:

-

Frozen brain or spinal cord tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Homogenize the frozen CNS tissue in RIPA buffer.

-

Centrifuge the lysate and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from in vivo studies with this compound in the EAE model. The data presented are hypothetical and for illustrative purposes to demonstrate expected outcomes based on the proposed mechanism of action.

Table 1: EAE Clinical Scoring

| Clinical Score | Description of Symptoms |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or ataxia |

| 3 | Partial hind limb paralysis |

| 4 | Complete hind limb paralysis |

| 5 | Moribund or dead |

Table 2: Effect of this compound on EAE Clinical Score

| Treatment Group | N | Mean Peak Clinical Score (± SEM) | Day of Onset (± SEM) |

| Vehicle Control | 10 | 3.5 ± 0.3 | 11.2 ± 0.5 |

| This compound (10 mg/kg) | 10 | 2.1 ± 0.4 | 14.5 ± 0.8 |

| *p < 0.05 vs. Vehicle Control |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in CNS

| Treatment Group | N | TNF-α (pg/mg protein) | IL-17A (pg/mg protein) | IFN-γ (pg/mg protein) |

| Vehicle Control | 10 | 150.2 ± 12.5 | 210.8 ± 18.2 | 85.6 ± 7.9 |

| This compound (10 mg/kg) | 10 | 85.7 ± 9.8 | 125.4 ± 15.1 | 42.1 ± 5.3 |

| p < 0.05 vs. Vehicle Control |

Table 4: Histopathological Scores in the Spinal Cord

| Treatment Group | N | Inflammation Score (0-4) | Demyelination Score (0-3) |

| Vehicle Control | 10 | 3.2 ± 0.3 | 2.5 ± 0.2 |

| This compound (10 mg/kg) | 10 | 1.5 ± 0.2 | 1.1 ± 0.3 |

| *p < 0.05 vs. Vehicle Control |

Table 5: Quantification of Immune Cell Infiltration in the Spinal Cord

| Treatment Group | N | CD4+ T cells/mm² | Iba1+ Microglia/Macrophages/mm² |

| Vehicle Control | 10 | 250 ± 25 | 450 ± 42 |

| This compound (10 mg/kg) | 10 | 110 ± 15 | 210 ± 28 |

| *p < 0.05 vs. Vehicle Control |

Table 6: Western Blot Analysis of mTOR Pathway Activation in the CNS

| Treatment Group | N | p-mTOR/total mTOR (relative to Vehicle) | p-p70S6K/total p70S6K (relative to Vehicle) |

| Vehicle Control | 10 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| This compound (10 mg/kg) | 10 | 0.45 ± 0.08 | 0.52 ± 0.09 |

| *p < 0.05 vs. Vehicle Control |

Application Notes and Protocols for MS-245 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245, also known as Antioxidant 245 and Irganox 245, is a sterically hindered phenolic antioxidant. Its chemical name is Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate. With a molecular weight of 586.77 g/mol , it presents as a white to off-white crystalline powder. While extensively used as a stabilizer in polymers, its antioxidant properties suggest potential applications in biological research, particularly in studies involving oxidative stress. This document provides detailed protocols for the dissolution of this compound for use in cell culture experiments, along with relevant technical data and safety considerations.

Chemical Properties and Solubility

A thorough understanding of the solubility of this compound is critical for its application in aqueous cell culture environments. Due to its hydrophobic nature, this compound is practically insoluble in water. Therefore, the use of an organic solvent is necessary to prepare a stock solution that can be further diluted in cell culture media.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility ( g/100 g solution at 20-25°C) |

| Dimethyl Sulfoxide (DMSO) | Data not available, but expected to be soluble based on common practice for similar compounds. |

| Ethanol | 10 |

| Acetone | > 50 |

| Chloroform | > 40 |

| Methanol | 12 |

| Water | < 0.01 |

Data compiled from multiple sources.

Based on its high solubility in several organic solvents and its common use as a vehicle for water-insoluble compounds in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to achieve the desired final concentration in cell culture media.

Materials:

-

This compound (Antioxidant 245) powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, DMSO-compatible syringe filter (0.22 µm, e.g., PTFE or nylon)[1][2]

-

Sterile pipette tips

Procedure:

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 5.87 mg of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.

-

Dissolution in DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterile Filtration: To ensure sterility, filter the 10 mM stock solution through a 0.22 µm sterile, DMSO-compatible syringe filter into a new sterile tube.[1][2] This step is crucial for preventing microbial contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the 10 mM this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentration(s) of this compound you wish to test in your experiment.

-

Serial Dilution: Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to prepare your working solutions. It is recommended to perform a two-step dilution to minimize the final concentration of DMSO in the culture medium.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.

-

Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your culture vessel (e.g., a well of a 6-well plate containing 900 µL of medium with cells) to achieve a final concentration of 10 µM.

-

-

-

Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This will account for any effects of the solvent on the cells.[3]

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[3]

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates the workflow for preparing this compound working solutions for cell culture experiments.

Caption: Workflow for the preparation of this compound stock and working solutions.

Generalized Signaling Pathway for Phenolic Antioxidants

This compound is a phenolic antioxidant. While the specific cellular targets of this compound have not been fully elucidated, phenolic antioxidants are known to exert their effects through various signaling pathways that regulate the cellular response to oxidative stress. The following diagram illustrates a generalized pathway.

Caption: Generalized signaling pathways influenced by phenolic antioxidants.

Phenolic compounds can directly scavenge reactive oxygen species (ROS).[4][5] They can also modulate key signaling pathways such as the Nrf2, NF-κB, and MAPK pathways.[6][7] Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, while inhibition of the NF-κB pathway can reduce inflammation.[7] Modulation of MAPK signaling can impact cell survival and proliferation.[6]

Safety and Handling Precautions

-

Always handle this compound powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Summary of Quantitative Data

Table 2: Key Quantitative Information for this compound Application in Cell Culture

| Parameter | Value |

| Molecular Weight | 586.77 g/mol |

| Recommended Solvent for Stock | Dimethyl Sulfoxide (DMSO) |

| Recommended Stock Concentration | 10 mM |

| Storage of Stock Solution | -20°C (aliquoted) |

| Maximum Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally ≤ 0.1%) |

Disclaimer: This document provides a general guideline for the dissolution and use of this compound in cell culture experiments. The optimal conditions, including the most suitable solvent, stock concentration, and final working concentration, may vary depending on the specific cell line and experimental design. It is highly recommended to perform preliminary experiments to determine the cytotoxicity of both the solvent and this compound on your specific cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmtech.com [pharmtech.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: MS-245 for Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of MS-245 (5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine), a selective 5-HT6 serotonin receptor antagonist, in rat behavioral studies. The information compiled herein is intended to guide researchers in designing and executing robust and reproducible experiments.

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT6 serotonin receptor. These receptors are primarily expressed in the central nervous system, with high densities in regions associated with learning, memory, and cognition, such as the hippocampus and prefrontal cortex. Due to this localization, 5-HT6 receptor antagonists like this compound are valuable tools for investigating the role of the serotonergic system in various behavioral paradigms, including cognitive function, anxiety, and locomotor activity.

Recommended Dosage of this compound for Rat Behavioral Studies

The effective dosage of this compound in rats can vary depending on the specific behavioral paradigm being investigated. The following table summarizes reported dosages from various studies. It is recommended to perform a dose-response study within the suggested ranges to determine the optimal dose for a specific experimental setup.

| Behavioral Paradigm | Rat Strain | Route of Administration | Vehicle | Effective Dose Range (mg/kg) | Observed Effects |

| Drug Discrimination | Sprague-Dawley | Intraperitoneal (i.p.) | Saline | 3.0 - 7.5 | Did not substitute for or antagonize the discriminative stimulus effects of nicotine. |

| Sprague-Dawley | Intraperitoneal (i.p.) | Saline | 5.0 | Enhanced the potency of nicotine; when combined with the ED50 dose of nicotine, it produced a response similar to the training dose of nicotine. | |

| Sprague-Dawley | Intraperitoneal (i.p.) | Saline | 3.0 - 7.5 | Did not substitute for amphetamine but at 5.0 mg/kg, it potentiated the effect of an ED50 dose of amphetamine. | |

| Locomotor Activity | Not Specified | Intraperitoneal (i.p.) | Not Specified | 1.0 - 10.0 | Reduced locomotor activity. |

| Cognitive Enhancement | Not Specified | Intraperitoneal (i.p.) | Not Specified | 0.3 - 3.0 | Improved performance in cognitive tasks. |

| Sleep-Wake Cycle | Wistar | Intraperitoneal (i.p.) | Not Specified | 1.0, 3.0, 10.0 | The 10.0 mg/kg dose significantly increased sleep and decreased waking. |

Experimental Protocols

Detailed methodologies for key behavioral experiments involving this compound are provided below. These protocols are based on established procedures and can be adapted to specific research questions.

Drug Preparation and Administration

-

Compound: this compound (5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine)

-

Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle for intraperitoneal (i.p.) administration. The solubility of this compound in aqueous solutions should be confirmed, and if necessary, a small amount of a solubilizing agent (e.g., Tween 80 or DMSO, with appropriate vehicle controls) can be used.

-

Administration Route: Intraperitoneal (i.p.) injection is the most frequently reported route of administration for this compound in rat behavioral studies.

-

Procedure:

-

Accurately weigh the required amount of this compound.

-

Dissolve the compound in the chosen vehicle to the desired final concentration. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Administer the solution to the rats via i.p. injection at a volume of 1-2 ml/kg body weight.

-

The timing of administration relative to the behavioral test will depend on the pharmacokinetic profile of this compound and the specific experimental design. A pre-treatment time of 30 minutes is common.

-

Locomotor Activity Test

This test is used to assess the effects of this compound on general activity levels and exploration in a novel environment.

-

Apparatus: An open-field arena, typically a square or circular enclosure (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena is often equipped with infrared beams or a video tracking system to automatically record locomotor activity.

-

Procedure:

-

Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle at the desired dose and pre-treatment time.

-

Place the rat in the center of the open-field arena.

-

Record locomotor activity for a specified duration, typically 30-60 minutes.

-

Between trials, thoroughly clean the arena with a 70% ethanol solution to eliminate olfactory cues.

-

-

Data Analysis:

-

Total distance traveled (cm)

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (a measure of exploratory behavior)

-

Stereotypic counts (repetitive, invariant behaviors)

-

Novel Object Recognition (NOR) Test

The NOR test is a measure of learning and memory, specifically recognition memory.

-

Apparatus: An open-field arena similar to the one used for the locomotor activity test. A variety of objects that are different in shape, color, and texture, but similar in size and devoid of any inherent rewarding or aversive properties.

-

Procedure:

-

Habituation: On the first day, allow each rat to freely explore the empty arena for 5-10 minutes.

-

Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours). Administer this compound or vehicle either before the training phase or during the ITI.

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes). Exploration is typically defined as the rat's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

-

-

Data Analysis:

-

Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

-

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze consists of two open arms and two closed arms of equal size, with a central platform.

-

Procedure:

-

Habituate the rats to the testing room for at least 30 minutes prior to the test.

-

Administer this compound or vehicle at the desired dose and pre-treatment time.

-

Place the rat on the central platform of the maze, facing one of the open arms.

-

Allow the rat to freely explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

-

Signaling Pathway and Experimental Workflow

5-HT6 Receptor Signaling Pathway